2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole core, a methoxyphenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzodiazole core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Piperidine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The benzodiazole core can be reduced to a benzodiazepine using hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: 2-{2-[(4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one.
Reduction: 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazepin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The benzodiazole core is known to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. The methoxyphenyl group may enhance the binding affinity and selectivity of the compound for these receptors, while the piperidine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-ethylpiperidin-1-yl)ethan-1-one
- **2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-phenylpiperidin-1-yl)ethan-1-one
Uniqueness
The unique combination of the benzodiazole core, methoxyphenyl group, and piperidine moiety in 2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for the design of new therapeutic agents.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H27N3O2/c1-17-11-13-25(14-12-17)23(27)16-26-21-6-4-3-5-20(21)24-22(26)15-18-7-9-19(28-2)10-8-18/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
PGKQXXZBMMXBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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